molecular formula C8H6FNO4S B3007810 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride CAS No. 1368589-12-1

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride

Cat. No.: B3007810
CAS No.: 1368589-12-1
M. Wt: 231.2
InChI Key: MEOXQVRGKUOCKC-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H6FNO4S and its molecular weight is 231.2. The purity is usually 95%.
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Scientific Research Applications

Fluorination Reactions and Chemical Synthesis One significant area of application involves fluorination reactions. For instance, the study by Mori and Morishima (1994) delves into fluorination reactions of different furanoses, showcasing how specific fluorinating agents interact with substrates to produce fluorinated derivatives. This research highlights the chemical utility of fluorinating reactions in modifying molecular structures for desired properties, although it doesn't specifically mention 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride (Mori & Morishima, 1994).

Material Science and Polymer Chemistry In material science, the synthesis and characterization of polymers derived from benzoxazine precursors have been extensively studied. For example, Liu, Yue, and Gao (2010) discussed the synthesis, characterization, and polymerization behavior of benzoxazine-based polymers, which are relevant for high-performance materials with specific mechanical and thermal properties (Liu, Yue, & Gao, 2010). Such research underscores the importance of benzoxazine derivatives in developing advanced materials.

Pharmaceutical Applications In the pharmaceutical domain, the modification of molecules to enhance their bioactivity is a critical application. The study by Ceruso, Vullo, Scozzafava, and Supuran (2014) explored sulfonamides incorporating fluorine and 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the therapeutic potential of fluorine-substituted compounds in treating infectious diseases (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Environmental Science Moreover, the study on the stability and degradation of fluorotelomer sulfonate under advanced oxidation processes by Yang et al. (2014) points to the environmental implications of fluorine-containing compounds, including their persistence and breakdown in water treatment processes (Yang et al., 2014).

Safety and Hazards

This compound may irritate the skin, eyes, and respiratory tract, so appropriate protective measures, such as wearing gloves and goggles, should be taken . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion . After handling, contaminated areas should be thoroughly cleaned .

Future Directions

The promising biological properties of aryl-fused 1,4-oxazine derivatives, including “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride”, have encouraged the development of efficient synthetic strategies towards these compounds . Future research may focus on developing novel and modern synthetic strategies for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOXQVRGKUOCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.